molecular formula C66H100NO49- B192706 Acemannan CAS No. 110042-95-0

Acemannan

カタログ番号: B192706
CAS番号: 110042-95-0
分子量: 1691.5 g/mol
InChIキー: XOYXESIZZFUVRD-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Acemannan is typically extracted from Aloe vera gel. The extraction process involves several steps, including:

Industrial Production Methods: In industrial settings, this compound is produced using advanced extraction and purification techniques to ensure high purity and consistency. The process often involves:

化学反応の分析

Acemannan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Tissue Regeneration

Acemannan has demonstrated significant effectiveness in tissue regeneration, particularly in bone and soft tissue repair. Research indicates that this compound enhances bone growth and mineral density, making it a valuable agent in bone tissue engineering.

  • Case Study : A study utilizing microcomputed tomography showed that this compound-treated groups exhibited increased bone surface and volume compared to control groups, indicating its osteoinductive properties .
StudyFindings
MicroCT AnalysisIncreased bone surface and volume in this compound-treated groups .
Histological ExaminationDenser bone matrix observed in treated groups .

Wound Healing

This compound is widely recognized for its role in accelerating wound healing processes. Its application has been explored in various clinical settings, including post-surgical recovery and treatment of pressure ulcers.

  • Clinical Application : this compound has been reported to improve healing outcomes in patients with partial thickness wounds and post-dermabrasion .
Application AreaResults
Post-DermabrasionAccelerated healing rates observed .
Pressure UlcersSignificant improvement noted in wound closure times .

Antiviral Properties

This compound exhibits antiviral activity, particularly against retroviruses. Studies have shown its potential to stabilize conditions in feline virus-infected cats and enhance quality of life for HIV patients.

  • Research Insight : this compound was found to synergize with AZT without interference, demonstrating promise in managing AIDS symptoms .

Immunomodulatory Effects

This compound's immunomodulatory properties are well-documented. It activates innate immune responses through interactions with various receptors, including Toll-like receptors.

  • Mechanism of Action : this compound stimulates dendritic cell maturation and enhances cytokine production (e.g., interleukin-6 and tumor necrosis factor-alpha), contributing to its therapeutic effects against infections and cancer .
MechanismEffect
Dendritic Cell ActivationEnhanced immune response against pathogens .
Cytokine InductionIncreased levels of pro-inflammatory cytokines .

Cancer Treatment

The anticancer potential of this compound has been explored extensively. Its mechanism involves immunomodulation rather than direct cytotoxicity to cancer cells.

  • Case Study : Research indicated that this compound promotes immune cell infiltration at tumor sites, enhancing the body’s ability to combat cancerous growths without harmful side effects .
Cancer TypeTreatment Outcome
Canine/Feline SarcomaInduced tumor necrosis facilitating surgical removal .
Human Cancer ModelsEnhanced immune response observed with no toxicity reported .

類似化合物との比較

Acemannan is unique among polysaccharides due to its high degree of acetylation and specific biological activities. Similar compounds include:

This compound stands out due to its specific acetylation pattern and the resulting biological activities, making it a valuable compound in various scientific and industrial applications.

特性

IUPAC Name

6-[6-[5-acetamido-6-[4-acetyloxy-6-[4-acetyloxy-6-[4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[4-acetyloxy-5-[4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXESIZZFUVRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H100NO49-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1691.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110042-95-0
Record name α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。